molecular formula C11H9Cl2N3 B8615649 5-(chloromethyl)-N-(4-chlorophenyl)pyrimidin-2-amine

5-(chloromethyl)-N-(4-chlorophenyl)pyrimidin-2-amine

Cat. No. B8615649
M. Wt: 254.11 g/mol
InChI Key: KQXDKFUGMWXXBN-UHFFFAOYSA-N
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Patent
US08841301B2

Procedure details

Thionyl chloride (0.427 mL, 5.86 mmol) was added to a suspension of (2-((4-chlorophenyl)amino)pyrimidin-5-yl)methanol (0.23 g, 0.976 mmol) in DCM (10 mL) cooled to 0° C. The mixture was stirred for 18 h while warming to room temperature. The reaction mixture was concentrated and the residue triturated with ether to give 5-(chloromethyl)-N-(4-chlorophenyl)pyrimidin-2-amine as a pale yellow solid (0.28 g, 99%). 1H NMR (400 MHz, DMSO-d6) δ ppm 10.03 (s, 1H), 8.60 (s, 2H), 7.85-7.64 (m, 2H), 7.41-7.20 (m, 2H), 4.77 (s, 2H).
Quantity
0.427 mL
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([NH:12][C:13]2[N:18]=[CH:17][C:16]([CH2:19]O)=[CH:15][N:14]=2)=[CH:8][CH:7]=1>C(Cl)Cl>[Cl:3][CH2:19][C:16]1[CH:15]=[N:14][C:13]([NH:12][C:9]2[CH:10]=[CH:11][C:6]([Cl:5])=[CH:7][CH:8]=2)=[N:18][CH:17]=1

Inputs

Step One
Name
Quantity
0.427 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.23 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)NC1=NC=C(C=N1)CO
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while warming to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue triturated with ether

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClCC=1C=NC(=NC1)NC1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.28 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 112.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.